(2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene
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Overview
Description
(2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene is a complex organic compound characterized by the presence of both chloro and trifluoroethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene typically involves the reaction of 4-benzyloxyphenol with 2-chloro-1,1,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents such as tetrahydrofuran (THF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives such as amines or thiols.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology
The compound’s potential biological activity is of interest in drug discovery and development. Its structural features may interact with biological targets, leading to the development of new pharmaceuticals .
Medicine
Research into the medicinal applications of this compound includes its potential use as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its unique properties may contribute to the development of drugs with improved efficacy and safety profiles .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of (2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene involves its interaction with specific molecular targets. The chloro and trifluoroethoxy groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The benzyloxy group may also play a role in modulating the compound’s activity by interacting with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloro-1,1,2-trifluoroethoxy)aniline: Similar structure but with an aniline group instead of a benzyloxy group.
2-[(2-Chloro-1,1,2-trifluoroethoxy)methyl]oxirane: Contains an oxirane ring, offering different reactivity and applications.
Uniqueness
(2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
1-(2-chloro-1,1,2-trifluoroethoxy)-4-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3O2/c16-14(17)15(18,19)21-13-8-6-12(7-9-13)20-10-11-4-2-1-3-5-11/h1-9,14H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOVQMLSGVXCMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(C(F)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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